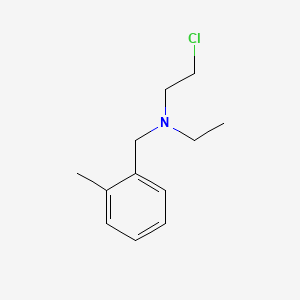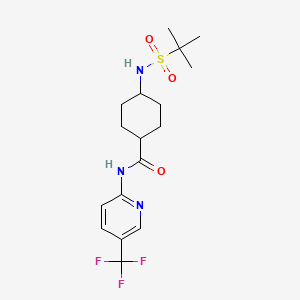
Velneperit
Vue d'ensemble
Description
Synthesis Analysis
The development of an optimized synthetic and purification process of Velneperit (S-2367), a novel Neuropeptide Y (NPY) Y5 receptor antagonist, was carried out by a team of researchers .Molecular Structure Analysis
Velneperit has a molecular formula of C17H24F3N3O3S . Its average mass is 407.451 Da and its monoisotopic mass is 407.149048 Da .Chemical Reactions Analysis
While specific chemical reactions involving Velneperit are not detailed in the search results, it’s known that Velneperit belongs to the class of organic compounds known as delta amino acids and derivatives . These are compounds containing a carboxylic acid group and an amino group at the C5 carbon atom .Physical And Chemical Properties Analysis
Velneperit has a molecular formula of C17H24F3N3O3S . Its average mass is 407.451 Da and its monoisotopic mass is 407.149048 Da .Applications De Recherche Scientifique
Obesity Treatment
Velneperit, also known as S-2367, is a novel neuropeptide Y (NPY) Y5 receptor antagonist . It has been studied extensively for its potential in treating obesity . In a year-long study conducted by Shionogi, the drug demonstrated a statistically significant reduction in body weight .
Long-term Efficacy and Safety
The long-term efficacy and safety of Velneperit have been assessed over the course of one year in two distinct studies . These studies comprised a total randomized population of 1,566 obese subjects across 80 centers in the US .
Diet Conditions
The studies assessed the efficacy and safety of Velneperit under different reduced calorie diet and low calorie diet conditions . In the strongest performing group relative to placebo across the two studies, subjects undergoing Velneperit treatment of 800mg once-daily in combination with a reduced calorie diet responded with 5% or greater weight loss .
Secondary Parameters
Velneperit treatment resulted in statistically significant differences with respect to secondary parameters such as decreased waist circumference and improved serum lipid profile .
Safety Profile
In terms of safety, Velneperit was well tolerated in all groups over the course of one year treatment . This finding is consistent with subject experience in previous clinical studies .
Potential Target for Obesity Treatment
These clinical studies further demonstrate the potential for the NPY Y5 receptor as a target for obesity treatment .
Open-Label Extension Study
An Open-Label Extension (OLE) study was conducted to evaluate the safety and efficacy of Velneperit in obese subjects . The study found that the change in body weight over the 54-week active therapy phase of the study is the primary efficacy variable .
Pharmacokinetic Assessment
Pharmacokinetic trough levels were calculated based on the plasma concentrations . The data were analyzed at each interval and across intervals. Trough levels were correlated with dose, if appropriate .
Mécanisme D'action
Target of Action
Velneperit, also known as S-2367, is a novel neuropeptide Y (NPY) Y5 receptor antagonist . The primary target of Velneperit is the Neuropeptide Y receptor Y5 . This receptor plays a key role in the effects of NPY, an important neurotransmitter in the control of energy homeostasis .
Mode of Action
Velneperit acts as a potent and selective antagonist for the Neuropeptide Y receptor Y5 . As an antagonist, it prevents the binding of NPY to the receptors, thereby inhibiting the actions of NPY . This results in decreased stimulation of food intake and inhibition of energy expenditure .
Biochemical Pathways
The unique mechanism of action of Velneperit involves blocking the Y5 binding receptor for neuropeptide Y (NPY), a centrally acting signaling molecule thought to be involved in regulation of energy balance and food consumption . NPY levels are particularly elevated in reduced weight or food deprived subjects, resulting in stimulation of food intake . Velneperit was designed to counteract elevated NPY levels, thereby promoting weight loss and continued weight loss maintenance .
Result of Action
Velneperit has anorectic effects and was developed as a possible treatment for obesity . It was discontinued from further development after disappointing results in phase ii clinical trials . In the strongest performing group relative to placebo across two studies, subjects undergoing Velneperit treatment of 800mg once-daily in combination with a reduced calorie diet responded with 5% or greater weight loss at a percentage nearly three times higher than those on placebo .
Action Environment
The effectiveness of Velneperit can be influenced by various environmental factors. For instance, factors such as food seeking necessity, acute stress response or other general stressors associated with survival cannot be mimicked in the laboratory environment . Therefore, these factors may play a role in the actions of NPY in metabolic diseases .
Safety and Hazards
Orientations Futures
Despite being discontinued from further development after disappointing results in Phase II clinical trials , Velneperit is still considered a successful proof of concept of the potential of Y5 receptor antagonists as possible anti-obesity agents in the future . It is also mentioned as one of the anti-obesity drugs in the pipeline in a review focusing on future pharmacotherapy for obesity .
Propriétés
IUPAC Name |
4-(tert-butylsulfonylamino)-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O3S/c1-16(2,3)27(25,26)23-13-7-4-11(5-8-13)15(24)22-14-9-6-12(10-21-14)17(18,19)20/h6,9-11,13,23H,4-5,7-8H2,1-3H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWUYACXPEFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955806 | |
| Record name | Velneperit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Velneperit | |
CAS RN |
342577-38-2 | |
| Record name | Velneperit [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342577382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velneperit | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Velneperit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNEPERIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09BQ2KJ22J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Velneperit?
A1: Velneperit acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. [, , ] NPY is a neurotransmitter known to stimulate appetite and regulate energy expenditure. By blocking the Y5 receptor, Velneperit aims to suppress appetite and potentially increase energy expenditure, leading to weight loss. [, ]
Q2: What were the key findings from the year-long clinical trials on Velneperit?
A2: Two year-long studies involving 1,566 obese subjects evaluated the efficacy and safety of Velneperit. [, ] The results showed statistically significant weight loss in individuals treated with Velneperit compared to those receiving a placebo. [, ] In the group demonstrating the most significant response, participants taking 800mg of Velneperit daily, alongside a reduced-calorie diet, achieved a 5% or greater weight loss at a rate almost three times higher than the placebo group (35% vs. 12%). [] Additionally, Velneperit treatment led to statistically significant improvements in secondary endpoints, including reduced waist circumference and an enhanced serum lipid profile. []
Q3: How well-tolerated was Velneperit in these clinical trials?
A3: Throughout the year-long treatment period, Velneperit demonstrated good tolerability across all study groups. [] This finding aligned with observations from previous clinical studies, indicating a consistent safety profile for the drug. []
Q4: Beyond weight loss, are there other potential applications being explored for Velneperit?
A4: While weight management is the primary focus of Velneperit research, its mechanism of action involving the NPY system suggests potential applications in other areas. For instance, NPY receptors play a role in various physiological processes like anxiety, stress responses, and cardiovascular regulation. Further research is necessary to explore these potential applications and determine the therapeutic benefits of targeting NPY receptors with Velneperit in other disease models.
Q5: What challenges were encountered during the development of Velneperit's synthetic process, and how were they addressed?
A5: The development of an optimized synthetic process for Velneperit (S-2367) presented several challenges. Initially, the synthesis involved multiple steps and faced issues with a critical impurity (compound 14) during the Na2WO4/H2O2 oxidation step. [] Researchers found that conducting the oxidation under weakly basic conditions significantly reduced the formation of this impurity. [] Further optimization involved simplifying the synthetic route, improving yield, and enhancing environmental, health, and safety (EHS) aspects. [] Additionally, challenges arose regarding the quality of Velneperit during pilot manufacturing, specifically concerning the content of compound 10. [] This issue was addressed by developing two effective purification processes: a slurry washing technique with precise polymorphic control using only acetone and water, and a salt formation method for compound 10 coupled with a refined recrystallization process to enhance impurity removal. []
Q6: What is the current status of Velneperit in terms of drug development and availability?
A6: While Velneperit has shown promising results in clinical trials for obesity treatment, it is crucial to note that it is not currently commercially available. [, ] Further research and development are underway to fully evaluate its long-term efficacy, safety profile, and potential for regulatory approval. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




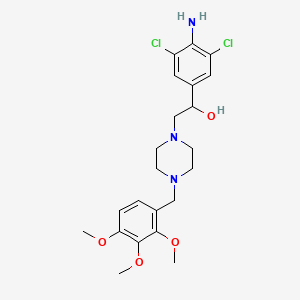

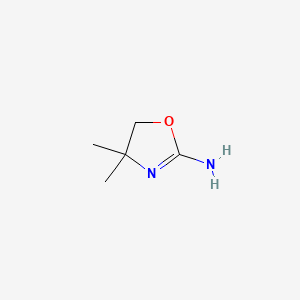
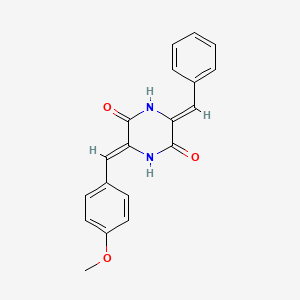
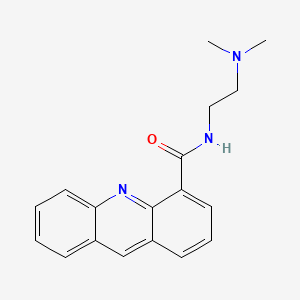
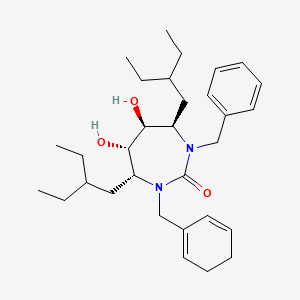
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B1683413.png)
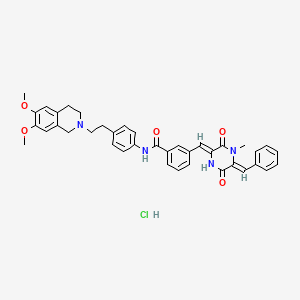
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
![1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B1683416.png)
![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)
